

molecular weight and formula of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethylaniline**

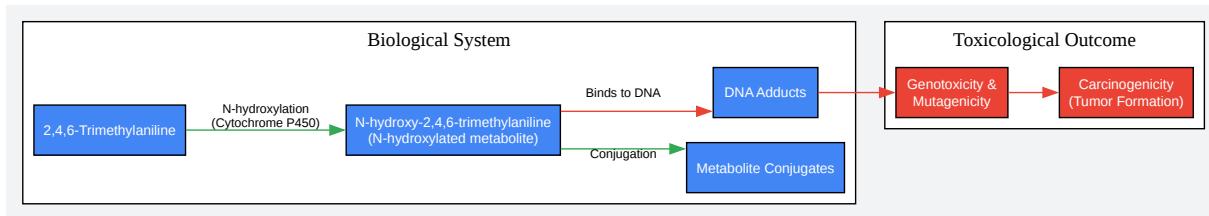
Cat. No.: **B148799**

[Get Quote](#)

An In-Depth Technical Guide to 2,4,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,4,6-trimethylaniline** (also known as mesidine or aminomesitylene), a significant aromatic amine with broad applications in chemical synthesis, from dye manufacturing to the development of advanced catalytic systems. This document outlines its core physicochemical properties, a detailed synthesis protocol, and crucial toxicological data relevant to its handling and application in research and development.


Core Physicochemical and Toxicological Data

A summary of key quantitative data for **2,4,6-trimethylaniline** is presented below. This information is critical for experimental design, safety assessments, and computational modeling.

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₃ N	[1][2][3]
Molecular Weight	135.21 g/mol	[1][2][3]
CAS Number	88-05-1	[1][3]
Appearance	Clear, pale yellow to orange or brown liquid	[4][5]
Density	0.963 g/mL at 25 °C	[1]
Boiling Point	233 °C	[1]
Melting Point	-4.9 °C	[1]
Flash Point	96 °C (204.8 °F)	[5][6]
Refractive Index	1.551 at 20 °C	
Oral LD ₅₀ (Rat)	743 mg/kg	[6]
Oral LD ₅₀ (Mouse)	590 mg/kg	[6]
Inhalation LC ₅₀ (Mouse)	290 mg/m ³ /2h	[6]

Metabolic Activation and Carcinogenicity

2,4,6-Trimethylaniline is classified as a hazardous substance with evidence of carcinogenic effects.^[6] Its mechanism of toxicity is linked to its metabolic activation in the body. Like many carcinogenic aromatic amines, it undergoes N-hydroxylation to form metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity.^{[6][7]} Animal studies have demonstrated its ability to induce tumors, including cholangiocarcinomas and hepatomas in rats.^[6] The substance can also induce methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is impaired, which is an indicator of N-hydroxylated metabolite formation.^{[6][7]}

[Click to download full resolution via product page](#)

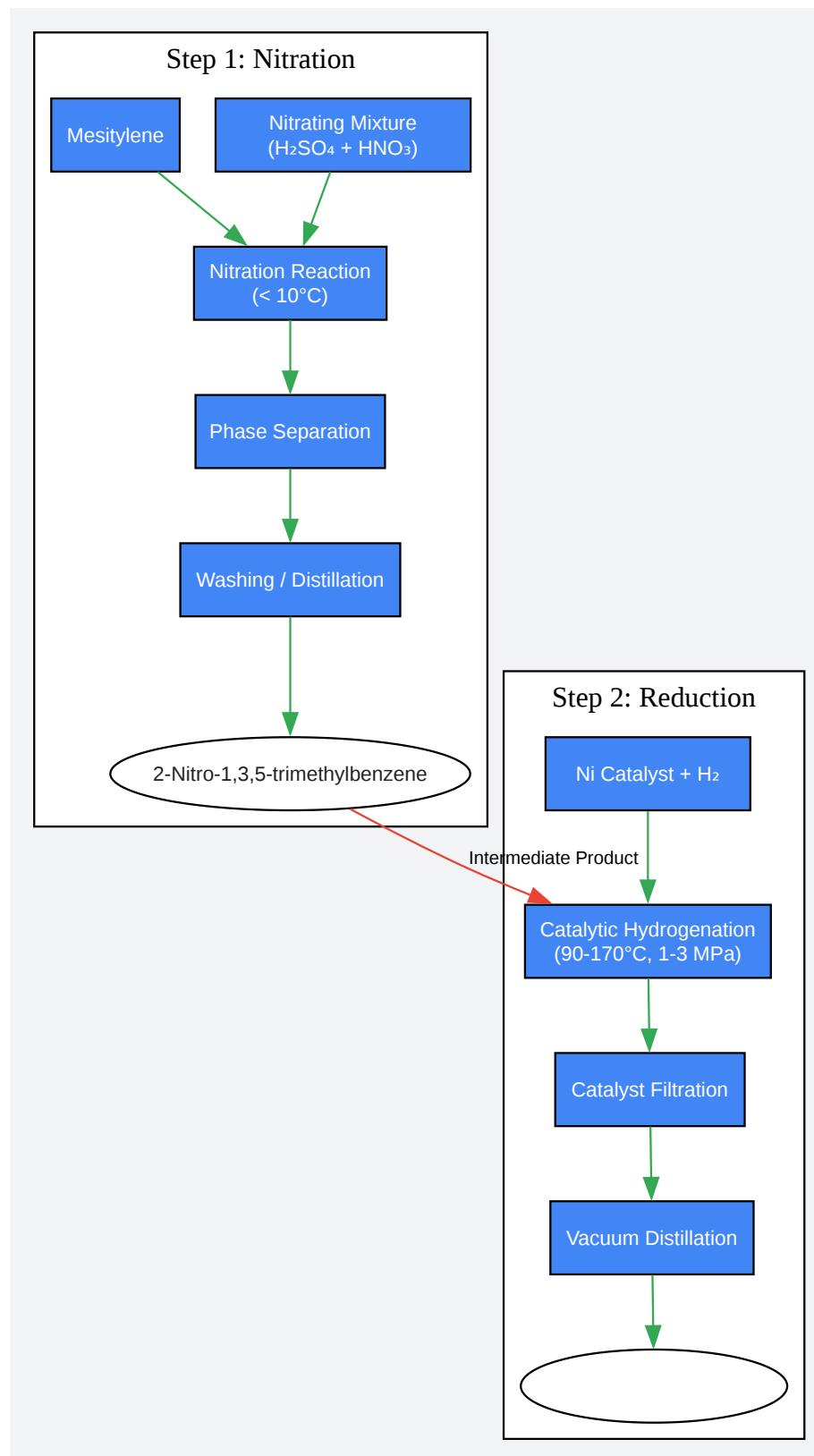
Caption: Metabolic activation pathway of **2,4,6-Trimethylaniline** leading to carcinogenicity.

Applications in Synthesis

2,4,6-Trimethylaniline is a crucial building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for creating bulky ligands used in coordination chemistry and catalysis.^[8] A primary application is in the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the second-generation Grubbs' catalyst.^{[1][8]} It is also widely used as an intermediate for dyes and organic pigments.^{[8][9]}

Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline

This protocol details the synthesis of **2,4,6-trimethylaniline** from mesitylene via a two-step process: nitration followed by reduction. This method is a common industrial process for its preparation.^[9]


Step 1: Nitration of Mesitylene to 2-Nitro-1,3,5-trimethylbenzene

- Reagent Preparation: Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a weight ratio of approximately 20-25 parts nitric acid to 75-80 parts sulfuric acid, under cooling.^[10]

- Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add mesitylene. Cool the vessel to below 10°C in an ice bath.
- Nitration: Slowly add the prepared nitrating mixture to the cooled mesitylene with vigorous stirring, ensuring the reaction temperature is maintained below 10°C.^[11] The reaction is typically carried out for several hours.
- Work-up: After the reaction is complete, allow the mixture to stand and separate into layers. Remove the lower waste acid layer. The organic layer, containing 2-nitro-1,3,5-trimethylbenzene, can be purified by washing with hot water (approx. 65°C) multiple times or by vacuum distillation to remove impurities.^[9]

Step 2: Reduction of 2-Nitro-1,3,5-trimethylbenzene to **2,4,6-Trimethylaniline**

- Catalytic Hydrogenation Setup: In a suitable high-pressure reactor (hydrogenator), add the purified 2-nitro-1,3,5-trimethylbenzene from Step 1 and a nickel-based catalyst.^[10]
- System Purge: Seal the reactor and purge sequentially with nitrogen gas and then hydrogen gas to create an inert atmosphere.
- Hydrogenation: Heat the mixture to a temperature range of 90-170°C while stirring.^[10] Introduce hydrogen gas, maintaining a pressure of 1-3 MPa.^[10] Monitor the reaction until hydrogen uptake ceases.
- Isolation: Once the reaction is complete, cool the reactor, release the pressure, and purge with nitrogen.
- Purification: Filter the reaction mixture to remove the catalyst. The resulting crude **2,4,6-trimethylaniline** is then purified by vacuum distillation to yield the final product as a pale yellow liquid.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for **2,4,6-Trimethylaniline** from Mesitylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mahavirsynthesis.com [mahavirsynthesis.com]
- 4. 2,4,6-Trimethylaniline, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2,4,6-trimethylaniline | 88-05-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. guidechem.com [guidechem.com]
- 10. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 11. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [molecular weight and formula of 2,4,6-Trimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148799#molecular-weight-and-formula-of-2-4-6-trimethylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com